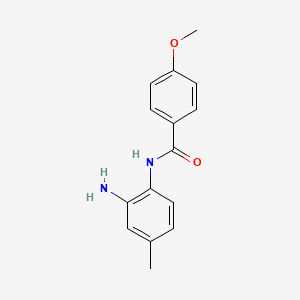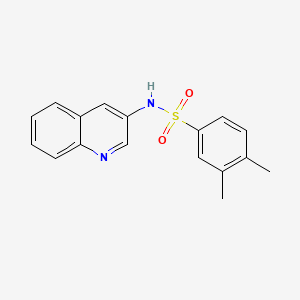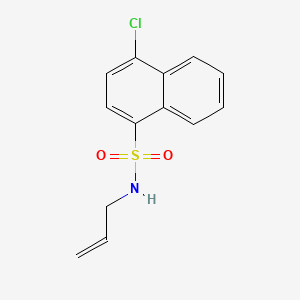
FRACTOGEL EMD BIOSEC, S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fractogel® EMD BioSEC (S) is a cross-linked polymethacrylate resin used for size exclusion chromatography . It is designed with linear polymer chains grafted to the inner surface, creating pores of appropriate inner diameters for protein separation with increased resolution . It is used for the separation of proteins in the range between 5 kDa and 1000 kDa .
Synthesis Analysis
The synthesis of Fractogel® EMD BioSEC (S) involves the cross-linking of polymethacrylate resin . This process involves the use of a tentacle modification where linear polymer chains are grafted to the inner surface of the resin . This results in the creation of pores of appropriate inner diameters for protein separation .Molecular Structure Analysis
The molecular structure of Fractogel® EMD BioSEC (S) is based on cross-linked polymethacrylate resin . The resin is modified with linear polymer chains that are grafted to its inner surface . This modification results in the formation of pores that are suitable for protein separation .Chemical Reactions Analysis
The chemical reactions involved in the use of Fractogel® EMD BioSEC (S) primarily pertain to its function in size exclusion chromatography . The resin’s unique structure allows it to separate proteins based on their size .Physical and Chemical Properties Analysis
Fractogel® EMD BioSEC (S) appears as a milky white suspension, free from coarse mechanical impurities . It has a density of 1.43 g/cm3 at 20 °C . The suspension is in 20% ethanol and 150 mM NaCl . The extractable matter (water) is ≤ 0.03 % .Mechanism of Action
The mechanism of action of Fractogel® EMD BioSEC (S) is based on size exclusion chromatography . The resin’s unique structure, with its grafted linear polymer chains and resultant pores, allows it to separate proteins based on their size . It is particularly effective in removing dimer and high molecular weight aggregates, and in the efficient polishing of blood plasma factors .
Safety and Hazards
Future Directions
The future directions for Fractogel® EMD BioSEC (S) could involve its continued use in the separation of proteins in various research and industrial applications. Its ability to effectively remove dimer and high molecular weight aggregates makes it particularly useful in the purification of blood plasma factors . As such, it could see increased use in biopharmaceutical manufacturing and other related fields .
Properties
CAS No. |
160296-11-7 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
0 |
Synonyms |
FRACTOGEL EMD BIOSEC, S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







